molecular formula C16H17Cl2NO2 B12487259 2-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol

2-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol

Cat. No.: B12487259
M. Wt: 326.2 g/mol
InChI Key: CIQRQVHTRQNRKO-UHFFFAOYSA-N
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Description

2-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield aldehydes or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the replacement of functional groups with new substituents.

Scientific Research Applications

2-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol include:

  • 2-Amino-5-chlorobenzyl alcohol
  • 2-Benzylaminoethanol
  • Dichlorobenzyl alcohol

Comparison

Compared to these similar compounds, this compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H17Cl2NO2

Molecular Weight

326.2 g/mol

IUPAC Name

2-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol

InChI

InChI=1S/C16H17Cl2NO2/c17-14-5-6-16(13(9-14)10-19-7-8-20)21-11-12-3-1-2-4-15(12)18/h1-6,9,19-20H,7-8,10-11H2

InChI Key

CIQRQVHTRQNRKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)CNCCO)Cl

Origin of Product

United States

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